2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimido-triazinone derivative characterized by a unique substitution pattern. Its core structure consists of a fused pyrimidine-triazine ring system with a 2-chloroanilino group at position 2, a methyl group at position 8, and a 3-pyridyl moiety at position 4. Pyrimido-triazinones are of interest in medicinal chemistry due to their structural resemblance to purine analogs, which often exhibit kinase inhibitory or anticancer activities .
Properties
Molecular Formula |
C18H15ClN6O |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(2-chloroanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H15ClN6O/c1-11-9-15(26)25-16(12-5-4-8-20-10-12)23-17(24-18(25)21-11)22-14-7-3-2-6-13(14)19/h2-10,16H,1H3,(H2,21,22,23,24) |
InChI Key |
OQPJWVBHZHQMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. This can be achieved by introducing substituents into positions 2 and 7 via complementary approaches for the synthesis of key intermediates such as pyrimidinylguanidines. The regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes is also a common method .
Chemical Reactions Analysis
2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studies related to its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is also investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrimido-triazinone core but differ in substituents at positions 2 (anilino group) and 4 (aryl group). These variations significantly alter properties such as solubility, lipophilicity, and electronic distribution. Below is a detailed comparison based on available
Table 1: Structural and Substituent Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs.
- Aryl Group Influence : The 3-pyridyl group at position 4 introduces hydrogen-bonding capability, which may improve aqueous solubility relative to purely hydrophobic substituents like phenyl or 3-methylphenyl .
Research Findings and Implications
- Drug Screening : The microculture tetrazolium assay () could evaluate cytotoxicity in human tumor cell lines, given the compound’s resemblance to kinase inhibitors .
- Crystallography: SHELX remains a gold standard for resolving complex heterocyclic structures, as seen in related triazinone derivatives .
Biological Activity
The compound 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family, which has garnered attention for its potential biological activities. This article explores the synthesis, antimicrobial properties, antioxidant activities, and other relevant biological effects of this compound based on diverse research findings.
The molecular structure of the compound can be described as follows:
- Molecular Formula : C15H14ClN5O
- Molecular Weight : 303.75 g/mol
- IUPAC Name : 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The initial steps often include the formation of the pyrimidine and triazine rings through cyclization reactions involving aniline derivatives and pyridine compounds.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing pyridine moieties demonstrate potent antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from less than 3.09 µg/mL to 500 µg/mL against various pathogens such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(2-chloroanilino)-8-methyl... | Staphylococcus aureus | < 3.09 |
| Similar Pyridine Derivative | Enterococcus faecalis | 500 |
Antioxidant Activity
The antioxidant activity of compounds in this class has also been evaluated using various assays such as DPPH radical scavenging tests. Compounds with a pyridine ring have shown remarkable antioxidant capabilities, indicating their potential in preventing oxidative stress-related diseases .
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Antimicrobial Properties : A study synthesized various derivatives and tested their activity against a panel of human pathogenic microorganisms. The results indicated that compounds with a pyridyl moiety exhibited high antibacterial efficacy .
- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of related triazole derivatives. It was found that these compounds effectively scavenged free radicals, thus showcasing their potential therapeutic applications in oxidative stress management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
